molecular formula C18H19N6O8P B3364540 Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester CAS No. 116271-32-0

Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester

Cat. No.: B3364540
CAS No.: 116271-32-0
M. Wt: 478.4 g/mol
InChI Key: ZKQHCCPGJNHSSM-YNHFATDVSA-N
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Description

Adenosine 3',5'-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester (hereafter referred to as caged cAMP) is a photolabile derivative of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. The 2-nitrophenylethyl (NPE) group at the phosphate moiety acts as a photoremovable protecting group, enabling precise spatiotemporal release of active cAMP upon ultraviolet (UV) irradiation (300–360 nm) . This compound is widely used in electrophysiological studies to investigate cAMP-dependent pathways, such as olfactory signal transduction and neuronal modulation .

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQHCCPGJNHSSM-YNHFATDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and humidity controls.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate.

    Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed, yielding cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Photolysis: UV light (typically around 365 nm) is used to cleave the nitrophenyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrophenyl group under mild conditions.

Major Products

    Photolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Photorelease of cAMP

One of the primary applications of NPE-caged cAMP is its use in studying the dynamics of cellular signaling. By using light to trigger the release of cAMP, researchers can manipulate intracellular signaling pathways with high spatial and temporal precision. This method allows for the investigation of cAMP's role in various physiological processes such as:

  • Neurotransmitter Release : Studies have shown that photoreleased cAMP can induce neurotransmitter release in neurons, providing insights into synaptic transmission mechanisms .
  • Muscle Contraction : The compound has been used to explore the role of cAMP in muscle contraction by stimulating cardiac myocytes and observing the resultant contractile response .

Enzyme Activation Studies

NPE-caged cAMP serves as a tool for studying enzyme activation that is dependent on cAMP levels. For instance, it has been utilized to investigate the activation of protein kinase A (PKA), which is a key mediator in various signaling cascades influenced by cAMP .

Gene Expression Regulation

Research indicates that cAMP plays a crucial role in regulating gene expression through its action on transcription factors. The use of NPE-caged cAMP allows scientists to examine how rapid changes in cAMP levels affect gene transcription in real-time, contributing to our understanding of cellular responses to external stimuli .

Case Study 1: Neuronal Signaling

In a study published in Nature Neuroscience, researchers employed NPE-caged cAMP to investigate its effects on synaptic plasticity. By photolyzing the compound in cultured hippocampal neurons, they demonstrated that localized increases in cAMP could enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Case Study 2: Cardiac Function

Another significant application was reported in Circulation Research, where NPE-caged cAMP was used to study its effects on cardiac myocyte contraction. The researchers found that targeted photolysis of the compound resulted in an increase in intracellular calcium levels and enhanced contractility, providing insights into potential therapeutic approaches for heart failure .

Data Table: Comparative Analysis of Applications

Application AreaKey FindingsReference
Neurotransmitter ReleaseInduction of neurotransmitter release via light
Muscle ContractionEnhanced contraction in cardiac myocytes
Gene ExpressionRegulation of transcription factors by cAMP
Synaptic PlasticityLocalized increases enhance LTP
Cardiac FunctionIncreased calcium levels improve contractility

Mechanism of Action

The primary mechanism of action for adenosine 3’,5’-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester involves the photolytic release of cyclic adenosine monophosphate. Upon exposure to UV light, the nitrophenyl group is cleaved, releasing cyclic adenosine monophosphate, which then activates protein kinase A and other cyclic adenosine monophosphate-dependent pathways. This activation leads to various downstream effects, including changes in gene expression, ion channel regulation, and metabolic processes.

Comparison with Similar Compounds

Research Findings and Limitations

Advantages of Caged cAMP

  • Precision : Enables subcellular cAMP release with millisecond resolution .
  • Low Toxicity: NPE byproducts (e.g., 2-nitrophenyl ethanol) exhibit negligible cellular effects .

Limitations

  • pH Sensitivity : Release efficiency drops in acidic environments (e.g., lysosomes) due to altered aci-nitro intermediate stability .
  • UV Damage : Prolonged UV exposure can disrupt cellular integrity .

Biological Activity

Adenosine 3',5'-cyclic monophosphate (cAMP) is a crucial second messenger in various biological processes, influencing signal transduction pathways and cellular responses. The compound Adenosine 3',5'-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester (often referred to as cAMP-NPE) is a derivative of cAMP that has been modified to enhance its biological activity and specificity. This article explores the biological activity of cAMP-NPE, its mechanisms of action, and relevant research findings.

Overview of cAMP

cAMP is synthesized from ATP by the enzyme adenylate cyclase and is involved in the regulation of numerous physiological processes, including:

  • Metabolic regulation : Modulates glucose and lipid metabolism.
  • Gene expression : Activates protein kinases that phosphorylate transcription factors.
  • Cell signaling : Mediates the effects of hormones like adrenaline.

cAMP-NPE is characterized by the addition of a 2-nitrophenyl ethyl ester group, which enhances its lipophilicity and cellular uptake. This modification allows for more efficient delivery into cells compared to unmodified cAMP.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₅P
Molecular Weight325.25 g/mol
SolubilitySoluble in DMSO
StabilityStable under physiological conditions

cAMP-NPE acts primarily through the following mechanisms:

  • Activation of Protein Kinase A (PKA) : Upon entering cells, cAMP-NPE is hydrolyzed to release cAMP, which activates PKA. This leads to phosphorylation of target proteins involved in various signaling cascades.
  • Regulation of Ion Channels : cAMP influences the activity of ion channels, particularly in cardiac and neuronal tissues, affecting excitability and neurotransmitter release.
  • Gene Expression Modulation : By activating transcription factors such as CREB (cAMP response element-binding protein), cAMP-NPE can influence gene expression patterns critical for cell survival and proliferation.

Research Findings

Recent studies have focused on the biological activity of cAMP-NPE in various contexts:

  • Neuroprotection : Research indicates that cAMP-NPE can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies showed that treatment with cAMP-NPE significantly reduced cell death in primary neuronal cultures exposed to neurotoxic agents.
  • Cardiovascular Effects : In cardiac myocytes, cAMP-NPE enhances contractility through PKA-mediated phosphorylation of calcium handling proteins. This has implications for therapeutic strategies in heart failure.
  • Cancer Research : Studies have demonstrated that cAMP-NPE can inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of signaling pathways.

Case Studies

  • Neuroprotective Effects :
    • A study published in Journal of Neuroscience explored the effects of cAMP-NPE on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in apoptosis markers when treated with cAMP-NPE compared to controls .
  • Cardiac Function Enhancement :
    • Research conducted on isolated rat hearts demonstrated that administration of cAMP-NPE improved cardiac output and contractility under conditions simulating heart failure .
  • Anti-Cancer Activity :
    • In vitro experiments on breast cancer cell lines revealed that cAMP-NPE treatment led to a dose-dependent decrease in cell viability, attributed to apoptosis induction via the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for adenosine 3',5'-cyclic monophosphate derivatives to ensure stability in experimental settings?

  • Methodological Answer :

  • Storage : Store at -20°C in a tightly sealed container to prevent degradation .
  • Handling : Use in a well-ventilated area with personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid dust formation during weighing .
  • Contamination Control : Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers .

Q. Which assay methods are most suitable for quantifying intracellular cAMP levels in eukaryotic cells?

  • Methodological Answer :

  • Protein Binding Assay : A classic method using cAMP-dependent protein kinase to competitively bind radiolabeled cAMP, sensitive to 0.05–0.10 pmol .
  • Enzyme Immunoassay (EIA) : Utilizes acetylcholinesterase-linked tracers (e.g., 2'-O-succinyl-cAMP tyrosine methyl ester) for non-radioactive detection, achieving sensitivity of 0.04 pmol/mL .
  • ELISA Kits : Fluorometric or colorimetric competitive ELISA kits are commercially available for plasma, serum, and tissue extracts .

Q. How do researchers validate the specificity of cAMP detection in complex biological matrices?

  • Methodological Answer :

  • Sample Acetylation : Pre-treatment with acetic anhydride reduces interference from non-specific binding proteins .
  • Parallel Assays : Compare results across methods (e.g., radioimmunoassay vs. EIA) to confirm consistency .

Advanced Research Questions

Q. How can discrepancies in cAMP-mediated signaling data be resolved when exogenous cAMP fails to reverse catabolite repression in bacterial models?

  • Methodological Answer :

  • Species-Specific Pathways : In Pseudomonas aeruginosa, cAMP does not regulate catabolite repression of glucose-6-phosphate dehydrogenase, unlike E. coli. Validate model organism relevance .
  • Enzyme Activity Profiling : Measure adenylate cyclase and phosphodiesterase activities in extracts to confirm cAMP synthesis/degradation dynamics .
  • Alternative Second Messengers : Investigate cyclic pyrimidine nucleotides (e.g., cCMP, cUMP) as potential regulators .

Q. What experimental strategies mitigate interference from phosphodiesterases (PDEs) when studying cAMP analogs like p1-(2-nitrophenyl)ethyl ester?

  • Methodological Answer :

  • PDE Inhibitors : Use broad-spectrum inhibitors (e.g., IBMX) during cell lysis to preserve analog integrity .
  • Fluorescence-Based Assays : Employ N’-methylanthraniloyl-substituted cAMP analogs to directly monitor PDE activity via fluorescence quenching .
  • Modified Analogs : Design photolabile or hydrolysis-resistant derivatives (e.g., 8-CPT-cAMP) to bypass PDE interference .

Q. How do structural modifications (e.g., p1-(2-nitrophenyl)ethyl ester) influence cAMP analog solubility and binding kinetics to protein kinases?

  • Methodological Answer :

  • Solubility Testing : Compare partition coefficients in aqueous vs. organic phases to assess hydrophobicity changes .
  • Kinetic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to cAMP-dependent kinases .
  • Biological Activity : Test activation of downstream targets (e.g., PKA) in cell-free systems to confirm functional retention .

Q. What are the limitations of using Bacteroides fragilis as a model for cAMP signaling studies?

  • Methodological Answer :

  • Enzyme Deficiency : B. fragilis lacks detectable adenylate cyclase and phosphodiesterase activities, making it unsuitable for cAMP pathway analysis .
  • Alternative Models : Use Pseudomonas or E. coli for prokaryotic cAMP studies, or eukaryotic systems (e.g., mammalian cell lines) .

Data Contradiction Analysis

Q. Why might cAMP levels measured via protein binding assays differ from ELISA results in the same tissue extract?

  • Methodological Answer :

  • Matrix Effects : Tissue extracts may contain endogenous proteins that compete with antibodies or binding proteins, skewing results. Pre-clear samples via ultrafiltration .
  • Cross-Reactivity : ELISA antibodies may recognize degraded cAMP metabolites; confirm specificity via HPLC-coupled mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Reactant of Route 2
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester

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